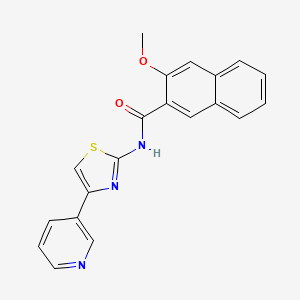
4-Chloro-3,5-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3,5-dimethylaniline is an organic compound with the molecular formula C8H10ClN. It is a derivative of aniline, where the hydrogen atoms at the 4th position are replaced by a chlorine atom and at the 3rd and 5th positions by methyl groups. This compound is known for its applications in various fields, including chemical synthesis and industrial processes.
Aplicaciones Científicas De Investigación
4-Chloro-3,5-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mecanismo De Acción
Target of Action
The primary targets of 4-Chloro-3,5-dimethylaniline It is known that anilines, the class of compounds to which this compound belongs, often interact with various enzymes and proteins within the body .
Mode of Action
The specific mode of action of This compound Anilines typically act as weak bases, reacting with electrophiles . They can undergo a variety of reactions, including nucleophilic substitution .
Biochemical Pathways
The exact biochemical pathways affected by This compound Anilines are known to be involved in various reactions, including the formation of dyes such as crystal violet .
Pharmacokinetics
The pharmacokinetics of This compound Anilines are generally known to be metabolized via n-demethylation and n-oxidation, as well as ring hydroxylation .
Result of Action
The molecular and cellular effects of This compound Anilines and their derivatives have been associated with a variety of biological effects, depending on their specific structures and the cells they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For instance, the compound’s reactivity may be affected by the pH of its environment . Additionally, its stability and efficacy could be influenced by factors such as temperature and light exposure .
Safety and Hazards
4-Chloro-3,5-dimethylaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to use this chemical only outdoors or in a well-ventilated area, and to avoid breathing its dust, fume, gas, mist, or vapors . It is also recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical .
Direcciones Futuras
The future directions for the study and use of 4-Chloro-3,5-dimethylaniline and similar compounds could involve further exploration of their synthesis methods and potential applications. For instance, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . Additionally, the development of more potent, new, and safe synthetic methodologies for azo dye derivatives is an area of ongoing research .
Análisis Bioquímico
Biochemical Properties
4-Chloro-3,5-dimethylaniline and its metabolites form superoxides, resulting in apoptosis or oncogenesis
Cellular Effects
This compound has been shown to cause neuronal cytotoxicity and affect neurite structural development . It increases reactive oxygen species (ROS), cytotoxicity, and DNA damage in cells, and decreases dendritic arborization .
Molecular Mechanism
The molecular mechanism of this compound involves the production of ROS, which leads to DNA damage and cytotoxicity . The addition of an ROS scavenger can reduce ROS in the cells and alleviate the neuronal damage .
Dosage Effects in Animal Models
In vivo studies in Sprague Dawley pregnant rats suggested that exposure to this compound led to fetal cerebral cortex thinning . The compound reduced the number and generation of cortical cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Chloro-3,5-dimethylaniline can be synthesized through several methods. One common approach involves the nitration of 3,5-dimethylaniline followed by reduction. The nitration step introduces a nitro group at the 4th position, which is then reduced to an amine group using reducing agents such as iron and hydrochloric acid.
Industrial Production Methods: In industrial settings, this compound is often produced via a multi-step synthesis process. This typically involves the chlorination of 3,5-dimethylaniline using chlorine gas in the presence of a catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-3,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form 4-chloro-3,5-dimethylcyclohexylamine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed:
Oxidation: 4-Chloro-3,5-dimethylquinone.
Reduction: 4-Chloro-3,5-dimethylcyclohexylamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Comparación Con Compuestos Similares
3,5-Dimethylaniline: Lacks the chlorine atom at the 4th position.
4-Chloroaniline: Lacks the methyl groups at the 3rd and 5th positions.
2-Chloro-3,5-dimethylaniline: Chlorine atom is at the 2nd position instead of the 4th.
Uniqueness: 4-Chloro-3,5-dimethylaniline is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct chemical and physical properties. This unique structure makes it valuable in specific synthetic applications and research studies.
Propiedades
IUPAC Name |
4-chloro-3,5-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSICOAYELJUIIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51719-61-0 |
Source


|
| Record name | 4-chloro-3,5-dimethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

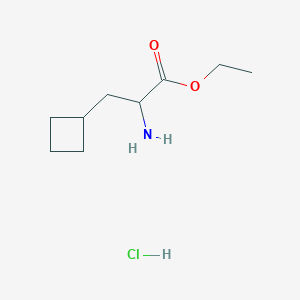
![2-(4-chlorophenoxy)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2718086.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2718089.png)
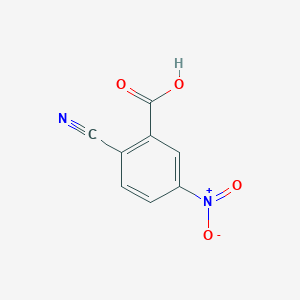
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)propan-1-one](/img/structure/B2718091.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2718092.png)

![2-Chloro-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone;hydrochloride](/img/structure/B2718097.png)
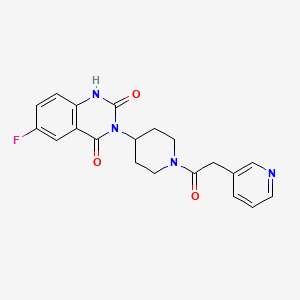

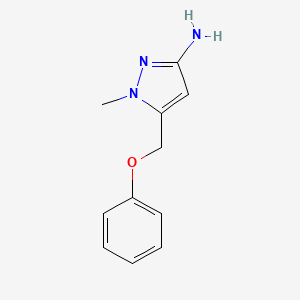
![3-(4-fluorophenyl)-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2718103.png)
